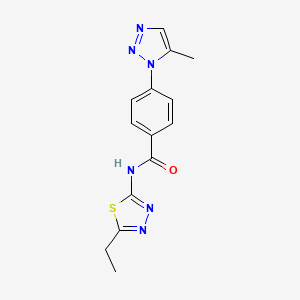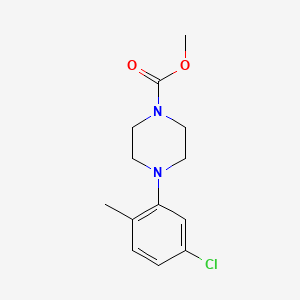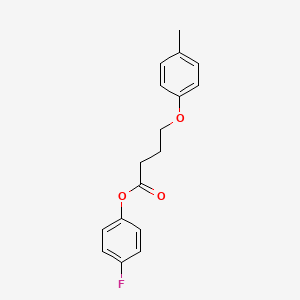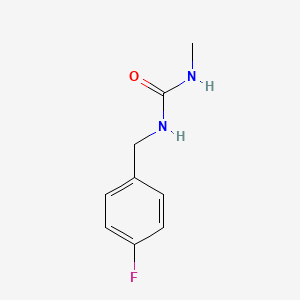
4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide, also known as CCT 137690, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and there is ongoing research to determine its efficacy and safety in human clinical trials.
Mécanisme D'action
The mechanism of action of 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 involves the inhibition of several protein kinases, including checkpoint kinase 1 (CHK1) and 2 (CHK2). These kinases are involved in DNA damage response pathways, which are essential for the maintenance of genomic stability. By inhibiting CHK1 and CHK2, 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 can disrupt these pathways and lead to the accumulation of DNA damage, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi, suggesting potential use as an antimicrobial agent. Additionally, 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 in lab experiments is its specificity for CHK1 and CHK2 kinases. This allows researchers to selectively target these pathways and study their effects on cancer cells. Additionally, the availability of 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 as a small molecule inhibitor allows for easy administration in in vitro and in vivo experiments.
One limitation of using 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 in lab experiments is its potential toxicity. While this compound has shown promising results in preclinical studies, its safety and efficacy in human clinical trials are still being evaluated. Additionally, the synthesis of 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 can be challenging, which may limit its availability for use in lab experiments.
Orientations Futures
There are several future directions for the study of 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690. One area of research is the development of more efficient synthesis methods for this compound, which would increase its availability for use in lab experiments and potentially in clinical trials. Additionally, further studies are needed to determine the safety and efficacy of 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 in human clinical trials. Finally, the potential use of 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 in combination with other cancer treatments, such as immunotherapy, is an area of active research.
Applications De Recherche Scientifique
4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Studies have also shown that 4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide 137690 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-N-(4-methyl-2-oxochromen-7-yl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-14-11-20(26)27-19-13-16(5-6-18(14)19)23-21(28)25-9-7-24(8-10-25)17-4-2-3-15(22)12-17/h2-6,11-13H,7-10H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQKSJMRVOUREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4673793.png)

![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4673811.png)


![2-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4673822.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4673826.png)
![N-benzyl-2-[(2-butyl-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4673830.png)

![N-[1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4673836.png)
![4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B4673847.png)

![6-(4-bromophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4673866.png)